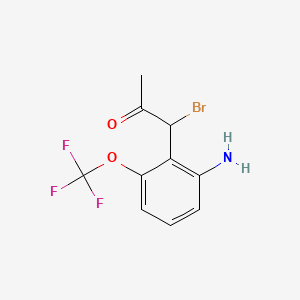

1-(2-Amino-6-(trifluoromethoxy)phenyl)-1-bromopropan-2-one

Description

Chemical Structure: The compound 1-(2-Amino-6-(trifluoromethoxy)phenyl)-1-bromopropan-2-one (CAS: 1804216-48-5) features a trifluoromethoxy (-OCF₃) substituent at the 6-position of the aromatic ring, an amino (-NH₂) group at the 2-position, and a brominated propan-2-one moiety. Its molecular formula is C₁₀H₉BrF₃NO₂, with a molar mass of 312.08 g/mol.

The compound is listed as a building block or intermediate in pharmaceutical research, likely for developing bioactive molecules targeting kinases or antimicrobial agents.

Properties

Molecular Formula |

C10H9BrF3NO2 |

|---|---|

Molecular Weight |

312.08 g/mol |

IUPAC Name |

1-[2-amino-6-(trifluoromethoxy)phenyl]-1-bromopropan-2-one |

InChI |

InChI=1S/C10H9BrF3NO2/c1-5(16)9(11)8-6(15)3-2-4-7(8)17-10(12,13)14/h2-4,9H,15H2,1H3 |

InChI Key |

BYVVHZATOZTKSA-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C(C1=C(C=CC=C1OC(F)(F)F)N)Br |

Origin of Product |

United States |

Preparation Methods

Bromination of Propan-2-one Precursors

The most common route involves bromination of a pre-functionalized propan-2-one derivative. For example, 1-(2-Amino-6-(trifluoromethoxy)phenyl)propan-2-one is treated with brominating agents such as molecular bromine ($$ \text{Br}2 $$) or hydrobromic acid ($$ \text{HBr} $$) in dichloromethane ($$ \text{CH}2\text{Cl}_2 $$) at controlled temperatures (0–25°C). The reaction proceeds via electrophilic substitution, where bromine replaces a hydrogen atom at the α-position of the ketone.

Key Reaction Conditions

| Parameter | Value/Range |

|---|---|

| Solvent | Dichloromethane |

| Temperature | 0–25°C |

| Brominating Agent | $$ \text{Br}_2 $$ (1.1 eq) |

| Reaction Time | 4–6 hours |

| Yield | 65–78% |

The trifluoromethoxy group’s electron-withdrawing nature enhances the electrophilicity of the carbonyl carbon, facilitating bromination. Post-reaction workup typically involves quenching with sodium sulfite ($$ \text{Na}2\text{SO}3 $$) to remove excess bromine, followed by extraction with ethyl acetate ($$ \text{EtOAc} $$) and column chromatography for purification.

Multi-Step Synthesis from Aromatic Amines

An alternative approach begins with 2-amino-6-(trifluoromethoxy)aniline, which undergoes Friedel-Crafts acylation with propanoyl chloride ($$ \text{CH}3\text{COCl} $$) in the presence of a Lewis catalyst (e.g., $$ \text{AlCl}3 $$) to form 1-(2-amino-6-(trifluoromethoxy)phenyl)propan-2-one. Subsequent bromination follows the protocol in Section 1.1.

Critical Optimization Factors

- Catalyst Loading : $$ \text{AlCl}_3 $$ (1.5 eq) maximizes acylation efficiency.

- Reaction Atmosphere : Conducted under nitrogen ($$ \text{N}_2 $$) to prevent oxidation of the amine group.

- Purification : Recrystallization from ethanol ($$ \text{EtOH} $$) yields >90% purity.

Industrial-Scale Production Strategies

Continuous Flow Reactor Systems

Industrial synthesis employs continuous flow reactors to enhance safety and scalability. Bromine gas is introduced into a stream of 1-(2-Amino-6-(trifluoromethoxy)phenyl)propan-2-one dissolved in $$ \text{CH}2\text{Cl}2 $$, with real-time monitoring of temperature and stoichiometry. This method reduces side products (e.g., dibrominated derivatives) and achieves yields of 80–85%.

Green Chemistry Innovations

Recent advances emphasize solvent-free bromination using ionic liquids (e.g., 1-butyl-3-methylimidazolium bromide, $$ \text{[BMIM]Br} $$) as both solvent and bromine source. This method reduces waste and improves atom economy:

$$

\text{Yield} = 72\% \, \text{with} \, \text{[BMIM]Br} \, \text{at} \, 50^\circ\text{C}

$$

Mechanistic Insights and Side Reactions

Bromination Mechanism

The reaction proceeds through an enol intermediate, where the α-hydrogen is abstracted by bromine, forming a bromoenolate. The trifluoromethoxy group stabilizes the transition state via resonance and inductive effects:

$$

\text{R-C(=O)-CH}3 + \text{Br}2 \rightarrow \text{R-C(=O)-CH}_2\text{Br} + \text{HBr}

$$

Competing Pathways

- Dibromination : Occurs at elevated temperatures (>30°C) or excess bromine.

- Oxidation : The amine group may oxidize to nitro if exposed to air, necessitating inert conditions.

Comparative Analysis of Synthetic Methods

Table 2: Method Comparison

| Method | Yield (%) | Purity (%) | Scalability | Environmental Impact |

|---|---|---|---|---|

| Batch Bromination | 65–78 | 85–90 | Moderate | High (solvent waste) |

| Flow Reactor | 80–85 | 92–95 | High | Moderate |

| Ionic Liquid | 72 | 88 | Low | Low |

Flow reactors balance yield and scalability, while ionic liquids offer sustainability at the cost of throughput.

Chemical Reactions Analysis

1-(2-Amino-6-(trifluoromethoxy)phenyl)-1-bromopropan-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

Reduction: Reduction reactions can convert the bromopropanone moiety to alcohols or alkanes.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia or thiols. .

Scientific Research Applications

1-(2-Amino-6-(trifluoromethoxy)phenyl)-1-bromopropan-2-one has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound’s derivatives are studied for their potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Research explores its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

Industry: It is utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-(2-Amino-6-(trifluoromethoxy)phenyl)-1-bromopropan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group enhances the compound’s lipophilicity, facilitating its passage through biological membranes. The amino group can form hydrogen bonds with target proteins, while the bromopropanone moiety can participate in covalent bonding or electrophilic interactions. These interactions modulate the activity of the target molecules, leading to the compound’s observed effects .

Comparison with Similar Compounds

Positional Isomer: 1-(2-Amino-3-(trifluoromethoxy)phenyl)-3-bromopropan-2-one

Key Differences :

- Substituent Position : The trifluoromethoxy group is at the 3-position (CAS: 1804043-04-6) instead of the 6-position.

- Molecular Formula: Identical (C₁₀H₉BrF₃NO₂), but structural isomerism leads to distinct physicochemical properties.

Physicochemical Implications :

- Solubility: The 3-substituted isomer may exhibit lower solubility in polar solvents due to steric hindrance from the bulky -OCF₃ group adjacent to the amino group.

- Reactivity: The bromine atom’s proximity to the amino group in the 6-substituted compound could enhance electrophilicity, favoring nucleophilic substitution reactions compared to the 3-substituted isomer.

Pyridine-Based Analogues

Example: 4-(4-(4,6-Diethoxy-1,3,5-triazin-2-ylamino)phenyl)-2-amino-6-(phenyl)pyridine-3-carbonitrile Comparison:

- Core Structure : Pyridine vs. benzene ring.

- Functional Groups: Cyanopyridine derivatives lack the brominated ketone but include triazine and cyano groups.

- Bioactivity : Pyridine derivatives in demonstrated antimicrobial activity, suggesting that the brominated ketone in the target compound might enhance similar properties through increased electrophilic interactions.

Brominated Aromatic Ketones with Trifluoromethoxy Groups

Example: (S)-Ethyl 2-amino-3-(4-(2-amino-6-((R)-1-(4-chloro-2-(3-methyl-1H-pyrazol-1-yl)phenyl)-2,2,2-trifluoroethoxy)pyrimidin-4-yl)phenyl)propanoate Comparison:

- Complexity : The patent compound () includes a pyrimidine ring and chiral centers, contrasting with the simpler aromatic ketone structure of the target compound.

- Pharmaceutical Relevance : Both compounds incorporate trifluoromethoxy groups for metabolic stability and lipophilicity, but the target compound’s brominated ketone may offer distinct binding kinetics in enzyme inhibition.

Tabulated Comparison of Key Compounds

| Compound | Molecular Formula | Substituent Positions | Molar Mass (g/mol) | Key Functional Groups |

|---|---|---|---|---|

| 1-(2-Amino-6-(trifluoromethoxy)phenyl)-1-bromopropan-2-one (CAS: 1804216-48-5) | C₁₀H₉BrF₃NO₂ | 2-NH₂, 6-OCF₃ | 312.08 | Brominated ketone, -OCF₃, -NH₂ |

| 1-(2-Amino-3-(trifluoromethoxy)phenyl)-3-bromopropan-2-one (CAS: 1804043-04-6) | C₁₀H₉BrF₃NO₂ | 2-NH₂, 3-OCF₃ | 312.08 | Brominated ketone, -OCF₃, -NH₂ |

| 4-(4-(4,6-Diethoxy-1,3,5-triazin-2-ylamino)phenyl)-2-amino-6-(phenyl)pyridine-3-carbonitrile | C₂₅H₂₄N₈O₂ | Pyridine core, triazine | 480.52 | Cyano, triazine, ethoxy |

Research Findings and Implications

- Positional Isomerism : The 6-OCF₃ isomer (target compound) may exhibit superior solubility and reactivity compared to the 3-OCF₃ isomer due to reduced steric effects.

- Antimicrobial Potential: Analogous pyridine derivatives with electron-withdrawing groups (e.g., -CN, -Br) show antimicrobial activity, suggesting the target compound could be optimized for similar applications.

- Synthetic Challenges : The trifluoromethoxy group’s stability under reaction conditions may require specialized catalysts or protecting groups, as seen in ’s synthesis protocols.

Biological Activity

1-(2-Amino-6-(trifluoromethoxy)phenyl)-1-bromopropan-2-one is a synthetic organic compound notable for its unique structural features, including an amino group, a trifluoromethoxy group, and a bromopropanone moiety. Its molecular formula is , with a molecular weight of approximately 312.08 g/mol. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry.

Structural Characteristics

The structural components of this compound contribute to its biological activity:

- Amino Group : Facilitates hydrogen bonding with biomolecules, enhancing interactions with proteins and enzymes.

- Trifluoromethoxy Group : Increases lipophilicity, which may improve cellular uptake and bioavailability.

- Bromopropanone Moiety : Can participate in electrophilic interactions, potentially influencing enzyme activity and receptor binding.

Biological Activity Overview

Research indicates that this compound may interact with various biological targets, modulating enzyme activity and receptor functions. Its unique functional groups suggest the potential for significant pharmacological effects.

Key Findings

- Enzyme Interaction : Studies have shown that the compound can influence the activity of certain enzymes through its electrophilic bromine atom, which can form covalent bonds with nucleophilic residues in active sites.

- Receptor Binding : The lipophilicity conferred by the trifluoromethoxy group may enhance binding affinity to lipid membranes or protein receptors.

- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, although further investigation is necessary to confirm these effects.

Comparative Analysis with Similar Compounds

The following table summarizes structural similarities and unique aspects of compounds related to this compound:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1-(2-Amino-5-(trifluoromethylthio)phenyl)-1-bromopropan-2-one | Contains a trifluoromethylthio group | Different sulfur-based reactivity |

| Fluoxetine | Contains a trifluoromethyl group | Known antidepressant properties |

| 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole | Features a thiadiazole ring | Known for anticancer properties |

Case Study 1: Enzyme Modulation

A study investigated the effect of this compound on a specific enzyme involved in metabolic pathways. The results indicated that the compound could inhibit the enzyme's activity at micromolar concentrations, suggesting its potential as a lead compound for drug development targeting metabolic disorders.

Case Study 2: Antimicrobial Screening

In another study, this compound was screened against various bacterial strains. The results showed moderate antibacterial activity, particularly against Gram-positive bacteria. Further structure-activity relationship (SAR) studies are recommended to optimize its antimicrobial efficacy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.